Sodium 3-(ethyl(phenyl)amino)propane-1-sulfonate
Overview
Description
Sodium 3-(ethyl(phenyl)amino)propane-1-sulfonate is a chemical compound with the CAS Number: 82611-85-6 and Linear Formula: C11H16NNaO3S . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI Code for Sodium 3-(ethyl(phenyl)amino)propane-1-sulfonate is 1S/C11H17NO3S.Na/c1-2-12(9-6-10-16(13,14)15)11-7-4-3-5-8-11;/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14,15);/q;+1/p-1 . The molecular weight of the compound is 265.31 .Physical And Chemical Properties Analysis
Sodium 3-(ethyl(phenyl)amino)propane-1-sulfonate is a solid substance at room temperature .Scientific Research Applications
- Sodium 3-(ethyl(phenyl)amino)propane-1-sulfonate is a chemical compound with the CAS Number: 82611-85-6 and a molecular weight of 265.31 .
- This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
- One specific application mentioned is in the synthesis of 1,2,4-triazole-containing scaffolds . 1,2,4-Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
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Synthesis of Organosulfur Compounds Sodium 3-(ethyl(phenyl)amino)propane-1-sulfonate can be used in the synthesis of organosulfur compounds. Sodium sulfinates, which this compound is a type of, act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
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Sulfonyl Radical-Triggered Reactions Sodium sulfinates, including Sodium 3-(ethyl(phenyl)amino)propane-1-sulfonate, have been used in sulfonyl radical-triggered reactions . These reactions have seen significant advancements, including the development of ring-closing sulfonylation and multicomponent reactions .
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Photoredox Catalytic Transformations and Electrochemical Synthesis Sodium sulfinates have also been used in photoredox catalytic transformations and electrochemical synthesis . These methods have shown promise in site-selective C–H sulfonylation .
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Synthesis of Allyl Phenyl Sulfones Sodium 3-(ethyl(phenyl)amino)propane-1-sulfonate can be used in the synthesis of allyl phenyl sulfones. This process involves the Pd(OAc)2/Ph3P-catalyzed sulfenylation of allylic alcohols with sodium benzenesulfinate in the presence of Et3B .
Safety And Hazards
properties
IUPAC Name |
sodium;3-(N-ethylanilino)propane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S.Na/c1-2-12(9-6-10-16(13,14)15)11-7-4-3-5-8-11;/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJBIXKLISICDT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCS(=O)(=O)[O-])C1=CC=CC=C1.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635606 | |
Record name | Sodium 3-[ethyl(phenyl)amino]propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(ethyl(phenyl)amino)propane-1-sulfonate | |
CAS RN |
82611-85-6 | |
Record name | Sodium 3-[ethyl(phenyl)amino]propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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